molecular formula C10H12O3 B13625304 2-Ethyl-5-methoxybenzoic acid

2-Ethyl-5-methoxybenzoic acid

Cat. No.: B13625304
M. Wt: 180.20 g/mol
InChI Key: ZPWVVBCDKVMSMN-UHFFFAOYSA-N
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Description

2-Ethyl-5-methoxybenzoic acid is an organic compound with the molecular formula C10H12O3. It is a derivative of benzoic acid, characterized by the presence of an ethyl group at the second position and a methoxy group at the fifth position on the benzene ring. This compound is commonly used in various industrial and scientific applications due to its unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-5-methoxybenzoic acid typically involves the methylation of salicylic acid. One common method includes the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with ethyl magnesium bromide to yield the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale methylation and subsequent reactions under controlled conditions to ensure high yield and purity. The use of advanced reactors and purification techniques is essential to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-5-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The ethyl group can be oxidized to form a carboxylic acid.

    Reduction: The methoxy group can be reduced to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring

Common Reagents and Conditions:

    Oxidation: Sodium dichromate in sulfuric acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in the presence of a catalyst like iron(III) bromide

Major Products:

    Oxidation: 2-Ethyl-5-carboxybenzoic acid.

    Reduction: 2-Ethyl-5-hydroxybenzoic acid.

    Substitution: 2-Ethyl-5-bromobenzoic acid

Scientific Research Applications

2-Ethyl-5-methoxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, cosmetics, and food additives.

Mechanism of Action

The mechanism of action of 2-Ethyl-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain .

Comparison with Similar Compounds

  • 2-Methoxybenzoic acid
  • 2-Ethylbenzoic acid
  • 5-Methoxybenzoic acid

Comparison: 2-Ethyl-5-methoxybenzoic acid is unique due to the presence of both an ethyl and a methoxy group on the benzene ring. This combination imparts distinct physical and chemical properties, making it more versatile in various applications compared to its similar counterparts.

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

2-ethyl-5-methoxybenzoic acid

InChI

InChI=1S/C10H12O3/c1-3-7-4-5-8(13-2)6-9(7)10(11)12/h4-6H,3H2,1-2H3,(H,11,12)

InChI Key

ZPWVVBCDKVMSMN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)OC)C(=O)O

Origin of Product

United States

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